Cas no 24309-36-2 (7-Ethyl Adenine)

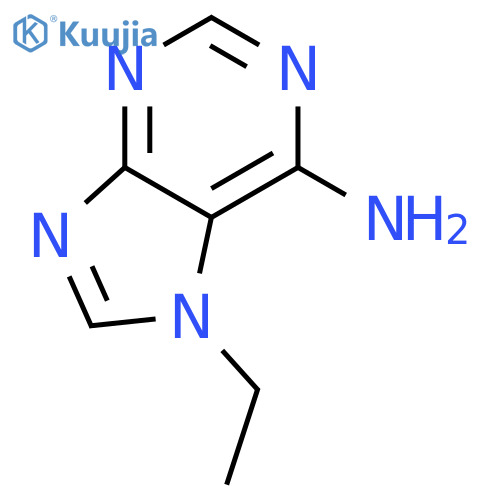

7-Ethyl Adenine structure

7-Ethyl Adenine 化学的及び物理的性質

名前と識別子

-

- 7H-Purin-6-amine,7-ethyl-

- 7-Ethyl Adenine

- 7-ethylpurin-6-amine

- BDBM50256843

- 24309-36-2

- 7-ethyl-7h-purin-6-amine

- 7-Ethyl-7H-adenine

- SCHEMBL5801729

- 7-ethyladenine

- DTXSID00947143

- CHEMBL451363

- 7H-Purin-6-amine, 7-ethyl-

- 7-Ethyladenine; NSC 14580;

- purine, 6-amino-7-ethyl-

- DB-318311

-

- インチ: InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)

- InChIKey: HCTWNRRHYBYREK-UHFFFAOYSA-N

- ほほえんだ: CCN1C=NC2=NC=NC(N)=C12

計算された属性

- せいみつぶんしりょう: 163.08597

- どういたいしつりょう: 163.086

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 69.6A^2

じっけんとくせい

- 密度みつど: 1.49

- ふってん: 382.2°C at 760 mmHg

- フラッシュポイント: 185°C

- 屈折率: 1.753

- PSA: 69.62

7-Ethyl Adenine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM237136-1g |

7-Ethyl-7H-purin-6-amine |

24309-36-2 | 97% | 1g |

$2462 | 2024-07-28 | |

| TRC | E897160-25mg |

7-Ethyl Adenine |

24309-36-2 | 25mg |

$ 187.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-498642-1 mg |

7-Ethyl Adenine-d5, |

24309-36-2 | 1mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-498080-25 mg |

7-Ethyl Adenine, |

24309-36-2 | 25mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-498642-1mg |

7-Ethyl Adenine-d5, |

24309-36-2 | 1mg |

¥2858.00 | 2023-09-05 | ||

| Chemenu | CM237136-5g |

7-Ethyl-7H-purin-6-amine |

24309-36-2 | 97% | 5g |

$11323 | 2024-07-28 | |

| TRC | E897160-250mg |

7-Ethyl Adenine |

24309-36-2 | 250mg |

$ 1453.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-498080-25mg |

7-Ethyl Adenine, |

24309-36-2 | 25mg |

¥2858.00 | 2023-09-05 |

7-Ethyl Adenine 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

24309-36-2 (7-Ethyl Adenine) 関連製品

- 2715-68-6(9-Ethyl Adenine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

atkchemica

(CAS:24309-36-2)7-Ethyl Adenine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ